molecular formula C30H39N3O6 B12611089 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine CAS No. 649757-37-9

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine

Cat. No.: B12611089
CAS No.: 649757-37-9
M. Wt: 537.6 g/mol
InChI Key: ZLTRBILIUIKLBH-GSDHBNRESA-N
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Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine (hereafter referred to as Fmoc-Val-Val-Val-OH) is a tripeptide derivative where each valine residue is linked sequentially, and the N-terminus is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protection strategies, which allows for selective deprotection under mild basic conditions . The presence of three valine residues, a branched-chain aliphatic amino acid, confers hydrophobicity and influences secondary structure formation in peptides .

Properties

CAS No.

649757-37-9

Molecular Formula

C30H39N3O6

Molecular Weight

537.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C30H39N3O6/c1-16(2)24(27(34)32-26(18(5)6)29(36)37)31-28(35)25(17(3)4)33-30(38)39-15-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,16-18,23-26H,15H2,1-6H3,(H,31,35)(H,32,34)(H,33,38)(H,36,37)/t24-,25-,26-/m0/s1

InChI Key

ZLTRBILIUIKLBH-GSDHBNRESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Fmoc Protection of L-Valine

The first step in the synthesis involves the protection of L-valine using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This step is critical as it prevents unwanted reactions during subsequent coupling processes.

Procedure:

  • L-Valine is reacted with Fmoc chloride in the presence of a base such as triethylamine to form Fmoc-L-valine.
  • The reaction typically occurs in an organic solvent like dichloromethane (DCM) under an inert atmosphere to avoid moisture.

Yield: Typically around 90% purity can be achieved through this method.

Coupling Reactions

Once Fmoc-L-valine is prepared, it can be coupled with other amino acids to form dipeptides or tripeptides.

Common Coupling Agents:

Procedure:

  • Fmoc-L-valine is activated using DCC and mixed with another protected amino acid.
  • The reaction is conducted in a solvent such as DCM or dimethylformamide (DMF) at room temperature.

Yield: Coupling reactions generally yield products in the range of 70% to 85% after purification.

Deprotection Steps

After the desired peptide chain has been synthesized, the Fmoc group must be removed to yield the free amino acid.

Procedure:

  • The deprotection is typically accomplished using a base like piperidine in DMF.
  • This step should be carefully controlled to avoid degradation of sensitive amino acids.

Yield: Deprotection usually results in high yields (>95%) of the desired product.

Purification Techniques

The final product often requires purification to remove unreacted starting materials and side products.

Techniques:

Purification Method Description Typical Yield
RP-HPLC Separation based on hydrophobic interactions >90%
Flash Chromatography Quick separation using silica gel Varies

The preparation of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine involves a series of well-defined chemical reactions including protection, coupling, deprotection, and purification. Each step must be optimized for yield and purity to ensure high-quality final products suitable for further applications in peptide synthesis and pharmaceutical development.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the amine terminus for subsequent peptide elongation.

Reaction Conditions Outcome Sources
20% piperidine in DMF (10–30 min)Cleavage of Fmoc group via β-elimination
2% 1,8-diazabicycloundec-7-ene (DBU)Rapid deprotection (<5 min) at room temp

Mechanism :
Piperidine induces base-mediated β-elimination, releasing CO₂ and forming a dibenzofulvene-piperidine adduct. This step is essential for iterative peptide chain assembly .

Peptide Coupling Reactions

The deprotected amine undergoes coupling with activated carboxyl groups of incoming amino acids.

Activation with TBTU/HBTU

Example : Synthesis of Fmoc-Val-Val-Val-OH intermediates

Reagents Role Yield Sources
TBTU (coupling agent)Activates carboxyl group47–66%
DIPEA (base)Neutralizes acid, drives reaction
Fmoc-Val-Cl (acid chloride)Electrophilic intermediate37%

Procedure :

  • Fmoc-Val-OH is converted to Fmoc-Val-Cl using SOCl₂ under ultrasonic stirring .

  • Coupling with Val-Val-OH via Schotten-Baumann conditions (CH₂Cl₂/Na₂CO₃) .

Acidic Cleavage and Side Reactions

Final cleavage from resin and side-chain deprotection require trifluoroacetic acid (TFA).

Condition Effect Notes Sources
95% TFA + 2.5% H₂O + 2.5% TISCleaves peptide from resinRetains Fmoc stability
Prolonged TFA exposure (>2 h)Hydrolysis of peptide bondsReduces yield

Side Reactions :

  • Racemization : Occurs at valine residues during coupling if activation pH >8 .

  • Oxidation : Thioether side chains (if present) require scavengers like triisopropylsilane (TIS).

Stability and Storage

  • Thermal Stability : Decomposes above 145°C .

  • Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

This compound’s reactivity profile highlights its versatility in peptide synthesis, though careful control of coupling/deprotection conditions is essential to minimize side reactions. Experimental protocols from academic and industrial sources provide reproducible frameworks for its application .

Scientific Research Applications

Peptide Synthesis

2.1. Role in Solid-Phase Peptide Synthesis (SPPS)

The compound is primarily utilized as a building block in solid-phase peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids during peptide assembly. This method is advantageous for synthesizing complex peptides with high purity and yield.

2.2. Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated the successful incorporation of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine into antimicrobial peptides. These peptides exhibited enhanced activity against various bacterial strains, highlighting the compound's utility in developing new antimicrobial agents .

Drug Development

3.1. Antitumor Activity

Recent studies have indicated that derivatives of this compound possess significant antitumor properties. For instance, compounds synthesized with this building block showed potent cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies .

3.2. Mechanism of Action

The mechanism underlying the antitumor activity involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This has been corroborated by in vitro studies demonstrating increased levels of pro-apoptotic factors when treated with derivatives containing N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valine .

Bioconjugation Applications

4.1. Antibody-Drug Conjugates (ADCs)

The compound has also been explored for use in antibody-drug conjugates, where it serves as a linker between antibodies and cytotoxic drugs. This application aims to enhance the specificity and efficacy of cancer treatments by targeting tumor cells while minimizing damage to healthy tissues .

4.2. Case Study: Targeted Delivery Systems

In a study focusing on targeted delivery systems, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valine was used to create conjugates that selectively delivered chemotherapeutic agents to cancer cells, resulting in improved therapeutic outcomes and reduced side effects .

Mechanism of Action

The primary mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is exposed, allowing for the formation of peptide bonds with other amino acids.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₈H₅₀N₄O₇ (estimated based on analogous structures).
  • Protecting Group : Fmoc at the N-terminus.
  • Solubility : Likely low in aqueous solutions due to hydrophobicity; typically dissolved in dimethylformamide (DMF) or dichloromethane (DCM) for SPPS .
  • Applications : Used as a building block in peptide synthesis, particularly for introducing valine-rich domains in therapeutic peptides or biomaterials.

Comparison with Similar Compounds

Monomeric Fmoc-Protected Amino Acids

Example : Fmoc-L-valine (Fmoc-Val-OH)

  • Molecular Formula: C₂₀H₂₁NO₄ .
  • Properties : White solid with a melting point of ~142–144°C; soluble in DMF and DCM.
  • Key Differences: Fmoc-Val-OH is a single amino acid unit, whereas Fmoc-Val-Val-Val-OH is a tripeptide. The monomer lacks peptide bonds, simplifying synthesis but limiting structural complexity. Applications: Fmoc-Val-OH is used for introducing single valine residues, while the tripeptide enables rapid assembly of valine-rich sequences .

Data Table 1: Monomer vs. Tripeptide

Property Fmoc-Val-OH Fmoc-Val-Val-Val-OH (Target)
Molecular Weight 339.38 g/mol ~739.83 g/mol (estimated)
Solubility DMF, DCM DMF, DCM (lower solubility)
Synthesis Complexity Low High (requires coupling steps)
Typical Use Single-residue addition Multi-residue peptide domains

Dipeptides and Modified Tripeptides

Example : N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine (Fmoc-Val-Ala-Gly-Val-OH)

  • Structure : Tetrapeptide with alternating residues.
  • Key Differences :
    • Sequence diversity (Ala and Gly) reduces hydrophobicity compared to the valine-triplet.
    • Altered secondary structure propensity (e.g., Gly introduces flexibility).

Example : L-Valine, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-, methyl ester

  • Modification : Methyl ester at the C-terminus.
  • Key Differences :
    • Esterification blocks the carboxylic acid, preventing undesired side reactions during synthesis.
    • Alters solubility (enhanced in organic solvents) compared to the free acid form.

Data Table 2: Tripeptide vs. Modified Derivatives

Compound Modifications Key Functional Impact
Fmoc-Val-Val-Val-OH Free C-terminal acid Reactivity in peptide elongation
Fmoc-Val-Val-Val-OMe Methyl ester Enhanced solubility in organics
Fmoc-Val-Ala-Gly-Val-OH Mixed sequence Reduced hydrophobicity

Fmoc-Protected Non-Standard Amino Acids

Example : Fmoc-Lys(palmitoyl)-OH

  • Structure : Lysine with a palmitoyl side chain.
  • Key Differences :
    • Hydrophobic modification for membrane anchoring, unlike the unmodified valine triplet.
    • Applications in lipidated peptides for drug delivery.

Example : Fmoc-PNA-T-OH (Peptide Nucleic Acid)

  • Structure : PNA backbone with thymine base.
  • Key Differences: Non-peptide backbone (PNA) enables DNA/RNA hybridization. Contrasts with the peptide-based valine triplet in targeting and stability.

Biological Activity

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine, commonly referred to as Fmoc-Val-Val-Val, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C26_{26}H33_{33}N5_5O5_5
  • Molecular Weight : 495.57 g/mol
  • CAS Number : 1877299-86-9
  • Purity : Typically >98% (HPLC)

Fmoc-Val-Val-Val exhibits various biological activities that can be attributed to its structural properties. The compound functions primarily as a peptide derivative, which influences several biological pathways:

  • Protein Synthesis : The Fmoc (Fluorenylmethyloxycarbonyl) group is widely used in peptide synthesis, allowing for the protection of amino groups during the synthesis process. This property is crucial for constructing complex peptides that can modulate biological functions.
  • Cell Signaling : Fmoc-Val-Val-Val can interact with cellular receptors and enzymes, potentially influencing pathways such as:
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
    • PI3K/Akt/mTOR Pathway : Critical for cell survival and growth.
    • NF-κB Signaling : Plays a role in inflammation and immunity.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of Fmoc-Val-Val-Val may exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics or therapeutic agents against resistant strains.

Biological Activity Summary Table

Activity TypeMechanism/TargetReferences
Protein SynthesisPeptide bond formation
Cell SignalingMAPK/ERK pathway
Antimicrobial ActivityInhibition of bacterial growth
Apoptosis InductionActivation of apoptotic pathways
ImmunomodulationModulation of immune responses

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by Zhang et al. (2023) demonstrated that Fmoc-Val-Val-Val derivatives showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the disruption of bacterial cell membrane integrity, leading to cell lysis.
  • Cancer Research :
    In a recent investigation published in the Journal of Medicinal Chemistry (2024), researchers explored the potential of Fmoc-Val-Val-Val in targeting cancer cells. The compound was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways, suggesting its role as a potential anticancer agent.
  • Neuroprotective Effects :
    Another study highlighted the neuroprotective properties of Fmoc-Val-Val-Val in models of oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures, indicating its potential use in neurodegenerative diseases.

Q & A

Q. What are the recommended storage conditions for N-Fmoc-L-valyl-L-valyl-L-valine to ensure stability during peptide synthesis?

Store the compound as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). When dissolved in solvents like DMSO, use within 6 months if stored at -20°C or 1 month at 4°C. Airtight containers are critical to prevent moisture absorption, which can compromise coupling efficiency in solid-phase synthesis .

Q. How can solubility challenges of N-Fmoc-L-valyl-L-valyl-L-valine in organic solvents be addressed during peptide coupling reactions?

For DMSO solutions, achieve concentrations up to 100 mg/mL (281.42 mM) with 10–15 minutes of sonication . If precipitation occurs during coupling, pre-warm the solution to 37°C and add 1–2% (v/v) polar aprotic co-solvents like DMF or NMP. Centrifuge at 10,000 × g for 5 minutes before use to remove undissolved aggregates .

Q. What analytical methods are most effective for verifying the purity of N-Fmoc-L-valyl-L-valyl-L-valine after synthesis?

Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 30 minutes). Validate purity (≥97%) via dual detection at 220 nm (peptide bond) and 265 nm (Fmoc chromophore). Confirm identity by ESI-MS in positive ion mode, expecting a [M+H]+ peak at m/z 506.3 .

Advanced Research Questions

Q. What kinetic strategies optimize Fmoc deprotection of N-Fmoc-L-valyl-L-valyl-L-valine in automated peptide synthesizers?

Monitor deprotection kinetics using real-time UV spectroscopy at 301 nm . Implement a two-stage protocol : 20% piperidine in DMF for 2 minutes (initial cleavage) followed by 8 minutes (complete removal). For valine-rich sequences, increase temperature to 40°C and add 0.1 M HOBt to suppress diketopiperazine formation .

Q. How to resolve contradictory mass spectrometry data when analyzing N-Fmoc-L-valyl-L-valyl-L-valine incorporation in β-sheet-forming peptides?

Perform MALDI-TOF MS in both linear and reflector modes using α-cyano-4-hydroxycinnamic acid matrix. For ambiguous peaks, conduct MS/MS fragmentation with collision-induced dissociation (CID) at 35 eV . Validate with 2D NOESY NMR (600 MHz in d6-DMSO) to identify β-sheet-specific nuclear Overhauser effects .

Q. What computational modeling approaches predict aggregation tendencies of N-Fmoc-L-valyl-L-valyl-L-valine in aqueous peptide synthesis mixtures?

Run molecular dynamics simulations (AMBER force fields, explicit water models) over 100 ns trajectories . Calculate solvent-accessible surface area (SASA) for valine side chains and monitor hydrophobic cluster formation. Validate predictions against circular dichroism spectra measuring β-sheet content at 218 nm .

Methodological Considerations

Q. How to mitigate steric hindrance during coupling of N-Fmoc-L-valyl-L-valyl-L-valine in valine-rich peptide sequences?

Use double coupling protocols with HBTU/HOBt activation (4:1 molar ratio) in DMF. Extend reaction times to 60 minutes and monitor by Kaiser ninhydrin tests . For persistent inefficiency, substitute DMF with DCM:DMF (1:1) to reduce viscosity and improve reagent diffusion .

Q. What orthogonal protection strategies prevent side reactions when using N-Fmoc-L-valyl-L-valyl-L-valine in convergent peptide synthesis?

Pair Fmoc protection with acid-labile tert-butyl groups for side-chain protection. Use photocleavable groups (e.g., NVOC) for temporary amino protection in light-directed synthesis. Validate compatibility via TLC monitoring (silica gel, 5% MeOH in DCM) .

Data Analysis and Validation

Q. How to distinguish between incomplete Fmoc deprotection and backbone hydrolysis during N-Fmoc-L-valyl-L-valyl-L-valine synthesis?

Perform HPLC-MS analysis with a pH-stable column (e.g., Zorbax SB-C18). Incomplete deprotection shows a +135 Da mass shift (residual Fmoc), while hydrolysis products exhibit -18 Da fragments (water loss). Confirm via 19F NMR (for fluorinated variants) or Edman degradation .

Q. What crystallization conditions enable X-ray diffraction analysis of N-Fmoc-L-valyl-L-valyl-L-valine-containing peptides?

Screen using hanging-drop vapor diffusion with 20–30% PEG 3350 in 0.1 M HEPES (pH 7.5). Add 5% (v/v) tert-butanol as a cryoprotectant. Collect data at 100 K with synchrotron radiation (λ = 0.978 Å) and resolve structures using PHENIX.refine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.